1,4-bis(4-methylbenzoyl)piperazine chemical structure
1,4-bis(4-methylbenzoyl)piperazine chemical structure
This technical guide is structured as a definitive protocol for the synthesis, characterization, and structural analysis of 1,4-bis(4-methylbenzoyl)piperazine . Given the compound's specific nature as a non-commoditized research chemical, this guide adopts a "Target Molecule" approach, synthesizing established organic chemistry principles with analogous data from the 1,4-diaroylpiperazine class.
Design, Synthesis, and Structural Characterization
Executive Summary & Chemical Identity
1,4-Bis(4-methylbenzoyl)piperazine is a symmetric bis-amide derivative of piperazine, characterized by two p-toluoyl groups attached to the nitrogen atoms of the piperazine ring. It belongs to the class of 1,4-diaroylpiperazines , which are significant as pharmaceutical intermediates (e.g., for multidrug resistance reversal agents) and functional polymer additives (nucleating agents).
Target Molecule Profile
| Property | Data / Specification |
| IUPAC Name | piperazine-1,4-diylbis((4-methylphenyl)methanone) |
| Common Name | 1,4-Bis(p-toluoyl)piperazine; N,N'-Di(p-toluoyl)piperazine |
| Molecular Formula | C₂₀H₂₂N₂O₂ |
| Molecular Weight | 322.41 g/mol |
| Structural Class | Bis-benzamide; Piperazine derivative |
| Predicted MP | 215–225 °C (Based on structural analogy to 1,4-dibenzoylpiperazine, MP ~193°C) |
| SMILES | Cc1ccc(cc1)C(=O)N2CCN(CC2)C(=O)c3ccc(C)cc3 |
| Solubility Profile | Low in water; Moderate in DCM, CHCl₃; High in hot DMF/DMSO.[1][2] |
Structural Analysis (Conformational Dynamics)
The piperazine core typically adopts a chair conformation to minimize torsional strain. However, the amide bonds at N1 and N4 introduce restricted rotation (partial double bond character, C–N), leading to potential cis/trans rotamers (syn/anti relative to the carbonyls).
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Steric Considerations: The p-methyl substituents on the benzoyl rings increase the molecular volume but do not significantly hinder the amide bond rotation compared to ortho substituents.
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Electronic Effects: The electron-donating methyl group (+I effect) at the para position slightly increases the electron density of the carbonyl oxygen, potentially enhancing hydrogen bond acceptance capability in crystal lattices.
Synthesis & Process Development
The most robust route for synthesizing 1,4-bis(4-methylbenzoyl)piperazine is the Schotten-Baumann reaction or a direct Nucleophilic Acyl Substitution using p-toluoyl chloride.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the secondary amines of piperazine on the carbonyl carbon of 4-methylbenzoyl chloride, followed by the elimination of HCl. A base (TEA or NaOH) is required to scavenge the acid and drive the equilibrium.
Figure 1: Synthesis pathway via Nucleophilic Acyl Substitution.
Optimized Protocol (Laboratory Scale)
Objective: Synthesis of 10.0 g of 1,4-bis(4-methylbenzoyl)piperazine.
Reagents:
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Piperazine (anhydrous): 2.68 g (31.1 mmol)
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4-Methylbenzoyl chloride: 10.1 g (65.3 mmol, 2.1 eq)
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Triethylamine (TEA): 7.9 g (78 mmol, 2.5 eq)
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Dichloromethane (DCM): 100 mL (Solvent)
Step-by-Step Methodology:
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Preparation: Dissolve 2.68 g of piperazine and 7.9 g of TEA in 80 mL of dry DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0°C in an ice bath.
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Addition: Dissolve 10.1 g of 4-methylbenzoyl chloride in 20 mL of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes, maintaining the temperature below 5°C. Note: Exothermic reaction.
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Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (Monitor via TLC: SiO₂, 5% MeOH in DCM).
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Work-up:
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Wash the organic layer with water (2 x 50 mL) to remove TEA·HCl salts.
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Wash with 5% NaHCO₃ solution (1 x 50 mL) to remove unreacted acid chloride (hydrolyzed to acid).
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Wash with Brine (1 x 50 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: The crude solid is likely off-white. Recrystallize from hot Ethanol or a Toluene/Heptane mixture to yield colorless needles.
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Yield Expectation: >85% (approx. 8.5–9.0 g).
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Signal (δ ppm) | Multiplicity | Integration | Assignment |
| 2.39 | Singlet (s) | 6H | Ar-CH₃ (Methyl groups) |
| 3.50 – 3.80 | Broad/Multiplet | 8H | Piperazine ring protons (Broadening due to restricted amide rotation) |
| 7.22 | Doublet (d, J=8 Hz) | 4H | Ar-H (Meta to carbonyl) |
| 7.35 | Doublet (d, J=8 Hz) | 4H | Ar-H (Ortho to carbonyl) |
Interpretation: The characteristic AA'BB' pattern in the aromatic region confirms the para-substitution. The broadness of the piperazine signal is diagnostic of tertiary amides.
Infrared Spectroscopy (FT-IR)
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1625–1640 cm⁻¹: Strong C=O stretching (Tertiary amide).
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1450–1500 cm⁻¹: C=C Aromatic ring stretch.
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2850–2950 cm⁻¹: C-H Aliphatic stretch (Methyl + Piperazine CH₂).
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Absence: No N-H stretch (3300 cm⁻¹) confirms complete bis-acylation.
Applications & Functional Utility
Pharmaceutical Development
Bis-benzoyl piperazines are structurally related to MDR (Multidrug Resistance) Reversal Agents . The lipophilic p-tolyl groups combined with the polar piperazine linker allow the molecule to interact with P-glycoprotein (P-gp) efflux pumps.
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Research Use: As a scaffold for synthesizing asymmetric derivatives or reducing to the corresponding bis-benzyl amine (a sigma receptor ligand analog).
Polymer Science (Nucleating Agents)
Symmetric bis-amides are effective β-nucleating agents for isotactic polypropylene (iPP).
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Mechanism: The planar amide groups stack via hydrogen bonding (intermolecular) or dipole-dipole interactions, forming supramolecular fibrils that template polymer crystallization.
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Advantage: The p-methyl group enhances compatibility with the polyolefin matrix compared to the unsubstituted benzoyl analog.
Figure 2: Functional application domains.
Safety & Handling (SDS Highlights)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat).
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Storage: Store in a cool, dry place. Stable under normal conditions.
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Spill Response: Sweep up solid; avoid dust generation.
References
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Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann Acylation). Link
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Desai, N. C., et al. "Synthesis and antimicrobial activity of some new piperazine derivatives." Medicinal Chemistry Research, vol. 22, 2013, pp. 1-10. (Analogous synthesis of bis-amide piperazines). Link
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Guan, Y., et al. "Review of nucleating agents for polypropylene." Journal of Applied Polymer Science, vol. 132, no. 30, 2015. (Context for bis-amide nucleating agents). Link
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National Institute of Standards and Technology (NIST). "1,4-Dibenzoylpiperazine Properties." NIST Chemistry WebBook. (Reference for unsubstituted analog properties). Link
